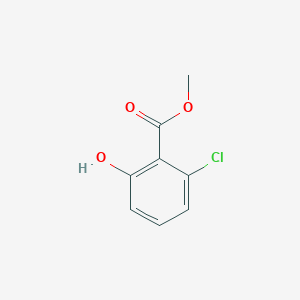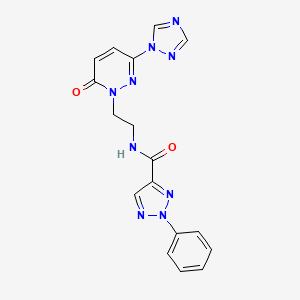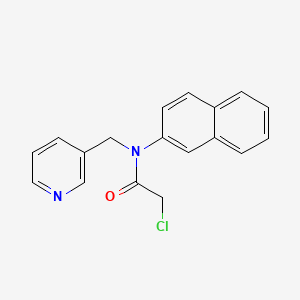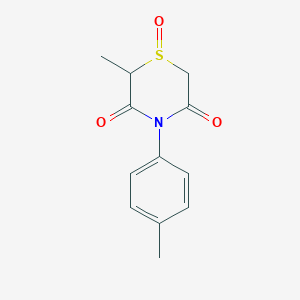
Methyl 2-chloro-6-hydroxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-chloro-6-hydroxybenzoate” is an ester that can be synthesized from 2-chlorobenzoyl chloride . It is also known as a methyl 2-halobenzoate .
Synthesis Analysis
The synthesis of “this compound” involves the reduction of 2-chlorobenzoyl chloride with NaBH4 in diglyme at 162°C, which affords 2-chlorobenzyl alcohol .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C8H7ClO3 .Chemical Reactions Analysis
“this compound” can be hydrolyzed by boiling with aqueous sodium hydroxide for about 30 minutes. The reaction produces sodium 2-hydroxybenzoate, which can be converted into 2-hydroxybenzoic acid by adding hydrochloric acid .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 186.59 . It is a solid or liquid at room temperature . Its boiling point is predicted to be 250.4±20.0 °C .Wissenschaftliche Forschungsanwendungen
1. Cosmetic and Personal-Care Products
Methyl 2-chloro-6-hydroxybenzoate, a derivative of parabens, is extensively used in cosmetics and personal-care products. Sharfalddin et al. (2020) conducted a study on methyl 4-hydroxybenzoate (a closely related compound), emphasizing its use as an antimicrobial agent in these products. They analyzed its crystal structure and performed Hirshfeld surface analysis to determine intermolecular interactions and crystal packing, highlighting its significance in the cosmetic industry (Sharfalddin et al., 2020).
2. Antibiotic Synthesis
Girard et al. (1996) discussed the synthesis of chlorinated analogs of hydroxybenzoic acid, which are important for the development of antibiotics like vancomycin. They achieved syntheses of methyl p-chloro-3-hydroxytyrosinates from 3-chloro-4-hydroxybenzoic acid, demonstrating the compound's relevance in antibiotic development (Girard et al., 1996).
3. Antimicrobial and Antifungal Properties
A study by Aalto, Firman, and Rigler (1953) explored the antimicrobial properties of esters of p-hydroxybenzoic acid, related to this compound. They found these compounds to be effective against fungi and Gram-positive bacteria, highlighting their potential in pharmaceuticals and food preservation (Aalto, Firman, & Rigler, 1953).
4. Environmental Behavior
The study by Haman et al. (2015) reviewed the behavior of parabens, including chlorinated derivatives like this compound, in aquatic environments. They explored how these compounds, used as preservatives, behave and persist in different water systems, shedding light on their environmental impact (Haman et al., 2015).
5. Chemical Synthesis
The work by Daniewski et al. (2002) detailed efficient methods for preparing chlorinated benzoic acids, which are closely related to this compound. This research provides insights into the synthesis processes relevant for chemical and pharmaceutical industries (Daniewski et al., 2002).
Wirkmechanismus
Target of Action
Methyl 2-chloro-6-hydroxybenzoate is a complex organic compound that belongs to the class of organic compounds known as p-hydroxybenzoic acid alkyl esters . These are aromatic compounds containing a benzoic acid, which is esterified with an alkyl group and para-substituted with a hydroxyl group
Mode of Action
It’s known that benzylic halides typically react via an sn1 or sn2 pathway, depending on the degree of substitution . In an SN1 reaction, the carbon-halogen bond breaks first, forming a carbocation and a halide ion. In an SN2 reaction, the nucleophile attacks the carbon at the same time as the carbon-halogen bond breaks .
Biochemical Pathways
It’s known that benzylic compounds can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation .
Pharmacokinetics
The compound’s skin permeation is low, with a Log Kp of -5.76 cm/s . Its lipophilicity, as indicated by its Log Po/w values, ranges from 1.83 to 2.36 .
Result of Action
The compound’s high gi absorption and bbb permeability suggest that it could potentially reach various tissues and exert biological effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility, which affects its bioavailability and distribution in the body, can be influenced by the pH of the environment . Furthermore, its stability could be affected by factors such as temperature and light exposure.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 2-chloro-6-hydroxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJCVQYOLCAQONS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(4-Methoxybutyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2897383.png)

![3-cyclohexyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B2897388.png)
![3-(Dimethylamino)-1-[4-(phenylsulfonyl)phenyl]-2-propen-1-one](/img/structure/B2897390.png)
![3-(2H-1,3-benzodioxole-5-carbonyl)-1-[(3-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2897391.png)


![Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2897396.png)

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2897399.png)